![molecular formula C8H4ClNO3 B3271821 4-Chloro-5-cyano-2-hydroxybenzoic acid CAS No. 55488-82-9](/img/structure/B3271821.png)
4-Chloro-5-cyano-2-hydroxybenzoic acid
Overview
Description
4-Chloro-5-cyano-2-hydroxybenzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. This compound is also known as 4-Chloro-2-hydroxy-5-cyanobenzoic acid or CHCA. The molecular formula of CHCA is C8H4ClNO3, and it has a molecular weight of 209.58 g/mol.
Mechanism of Action
The mechanism of action of CHCA is not yet fully understood. However, it has been proposed that CHCA may exert its pharmacological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, CHCA may act as a free radical scavenger, reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
CHCA has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, CHCA has been shown to enhance the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). CHCA has also been found to inhibit the growth of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CHCA in lab experiments is its low toxicity and high solubility in water. Additionally, CHCA is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using CHCA in lab experiments is its relatively low potency compared to other compounds with similar pharmacological effects.
Future Directions
There are several potential future directions for research on CHCA. One area of interest is the development of CHCA derivatives with increased potency and selectivity for specific targets. Additionally, further studies are needed to fully understand the mechanism of action of CHCA and its potential applications in the treatment of various diseases. Finally, investigations into the pharmacokinetics and pharmacodynamics of CHCA in vivo are necessary to determine its safety and efficacy in humans.
Scientific Research Applications
CHCA has been extensively studied for its potential pharmacological applications. It has been found to exhibit anti-inflammatory, antioxidant, and antimicrobial properties. Additionally, CHCA has been investigated for its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases.
properties
IUPAC Name |
4-chloro-5-cyano-2-hydroxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO3/c9-6-2-7(11)5(8(12)13)1-4(6)3-10/h1-2,11H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQLCPWGEGYXAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(=O)O)O)Cl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001282904 | |
Record name | 4-Chloro-5-cyano-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001282904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55488-82-9 | |
Record name | 4-Chloro-5-cyano-2-hydroxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55488-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-5-cyano-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001282904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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